Cas no 127169-17-9 (2-Benzylisoindoline-4-carboxylic acid)
2-Benzylisoindoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzylisoindoline-4-carboxylic acid
- 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(phenylmethyl)-
- 2-benzyl-1,3-dihydroisoindole-4-carboxylic acid
- 2-benzyl-2,3-dihydro-1H-isoindole-4-carboxylic acid
- 2-BENZYLISOINDOLINE-4-CARBOXYLICACID
- FT-0645777
- SCHEMBL9757304
- DS-0638
- AKOS015856017
- MFCD09835508
- SC1901
- CS-0018913
- FCHOYDWTQYAPDZ-UHFFFAOYSA-N
- A15184
- 1H-Isoindole-4-carboxylicacid, 2,3-dihydro-2-(phenylmethyl)-
- W-205269
- AM20050483
- 127169-17-9
- SB66214
- DTXSID50622751
- 2-Benzyl-isoindoline-4-carboxylic acid
-
- MDL: MFCD09835508
- Inchi: 1S/C16H15NO2/c18-16(19)14-8-4-7-13-10-17(11-15(13)14)9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,18,19)
- InChI Key: FCHOYDWTQYAPDZ-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC2=C1CN(CC1C=CC=CC=1)C2)=O
Computed Properties
- Exact Mass: 253.11000
- Monoisotopic Mass: 253.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5A^2
- XLogP3: 0.1
Experimental Properties
- Color/Form: Solid
- Density: 1.263
- Boiling Point: 406.4±45.0°C at 760 mmHg
- Flash Point: 199.6°C
- Refractive Index: 1.654
- PSA: 40.54000
- LogP: 2.83850
2-Benzylisoindoline-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
2-Benzylisoindoline-4-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Benzylisoindoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077056-250mg |
2-Benzylisoindoline-4-carboxylic acid |
127169-17-9 | 95% | 250mg |
£57.00 | 2022-03-01 | |
| Fluorochem | 077056-5g |
2-Benzylisoindoline-4-carboxylic acid |
127169-17-9 | 95% | 5g |
£423.00 | 2022-03-01 | |
| Fluorochem | 077056-1g |
2-Benzylisoindoline-4-carboxylic acid |
127169-17-9 | 95% | 1g |
£142.00 | 2022-03-01 | |
| AstaTech | SC1901-0.25/G |
2-BENZYLISOINDOLINE-4-CARBOXYLIC ACID |
127169-17-9 | 95% | 0.25g |
$23 | 2023-09-15 | |
| AstaTech | SC1901-1/G |
2-BENZYLISOINDOLINE-4-CARBOXYLIC ACID |
127169-17-9 | 95% | 1/G |
$500 | 2022-05-31 | |
| AstaTech | SC1901-5/G |
2-BENZYLISOINDOLINE-4-CARBOXYLIC ACID |
127169-17-9 | 95% | 5/G |
$1250 | 2022-05-31 | |
| Chemenu | CM147410-1g |
2-Benzylisoindoline-4-carboxylic acid |
127169-17-9 | 95% | 1g |
$186 | 2021-08-05 | |
| Chemenu | CM147410-5g |
2-Benzylisoindoline-4-carboxylic acid |
127169-17-9 | 95% | 5g |
$468 | 2021-08-05 | |
| TRC | B280010-25mg |
2-Benzylisoindoline-4-carboxylic Acid |
127169-17-9 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B280010-50mg |
2-Benzylisoindoline-4-carboxylic Acid |
127169-17-9 | 50mg |
$ 87.00 | 2023-04-18 |
2-Benzylisoindoline-4-carboxylic acid Suppliers
2-Benzylisoindoline-4-carboxylic acid Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-Benzylisoindoline-4-carboxylic acid
2-Benzylisoindoline-4-carboxylic Acid (CAS No. 127169-17-9): Properties, Applications, and Market Insights
2-Benzylisoindoline-4-carboxylic acid (CAS No. 127169-17-9) is a specialized organic compound with a unique molecular structure that combines an isoindoline core with a benzyl substituent and a carboxylic acid functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile chemical properties and potential applications. In this comprehensive guide, we explore its chemical characteristics, industrial uses, and emerging trends in the market.
The molecular formula of 2-Benzylisoindoline-4-carboxylic acid is C16H15NO2, with a molecular weight of 253.30 g/mol. Its structure features a fused bicyclic isoindoline ring system, which contributes to its stability and reactivity in synthetic applications. Researchers often utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly in drug discovery and material science. The presence of both the benzyl group and the carboxylic acid moiety allows for diverse chemical modifications, making it a valuable building block in organic synthesis.
One of the most prominent applications of 2-Benzylisoindoline-4-carboxylic acid is in the pharmaceutical industry, where it serves as a precursor for the development of bioactive compounds. Recent studies have highlighted its potential in designing enzyme inhibitors and receptor modulators, particularly in neurological and cardiovascular research. Its structural features enable interactions with biological targets, making it a candidate for drug development programs focused on neurodegenerative diseases and metabolic disorders.
In addition to its pharmaceutical applications, 2-Benzylisoindoline-4-carboxylic acid has found use in agrochemical research. Scientists are exploring its derivatives as potential plant growth regulators and pest control agents. The compound's ability to influence biological pathways in plants has opened new avenues for sustainable agriculture solutions, aligning with the growing demand for eco-friendly agrochemicals.
The synthesis of 2-Benzylisoindoline-4-carboxylic acid typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Modern synthetic approaches often employ catalytic methods and green chemistry principles to minimize environmental impact. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely used to characterize the compound and verify its purity for research and industrial applications.
Market trends indicate increasing demand for 2-Benzylisoindoline-4-carboxylic acid and its derivatives, particularly in the Asia-Pacific region where pharmaceutical and agrochemical industries are expanding rapidly. The compound's versatility and the growing interest in isoindoline-based molecules have positioned it as a valuable material in the fine chemicals market. Suppliers and manufacturers are focusing on scaling up production while maintaining stringent quality standards to meet the needs of research institutions and industrial clients.
From a regulatory perspective, 2-Benzylisoindoline-4-carboxylic acid is generally considered safe for research and industrial use when handled according to standard laboratory protocols. Proper storage conditions, typically in cool, dry environments protected from light, help maintain its stability over extended periods. Researchers working with this compound should follow appropriate safety measures, including the use of personal protective equipment and proper ventilation.
The future outlook for 2-Benzylisoindoline-4-carboxylic acid appears promising, with ongoing research exploring novel applications in material science and nanotechnology. Its unique structural features make it a potential candidate for developing advanced materials with specific electronic or optical properties. As synthetic methodologies continue to advance, we can expect to see more efficient and sustainable production processes for this valuable compound.
For researchers and industry professionals seeking detailed technical information about 2-Benzylisoindoline-4-carboxylic acid (CAS No. 127169-17-9), comprehensive data sheets are available from reputable chemical suppliers. These typically include specifications regarding purity, solubility characteristics, and recommended storage conditions. When sourcing this compound, it's advisable to work with established suppliers who can provide certificates of analysis and technical support for specific application requirements.
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